3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is a synthetic organic compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Sulfonamides: Compounds containing sulfonamide groups, such as sulfonylureas and sulfonyl chlorides.
Uniqueness
3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-ethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-12-9-15(18)16-13-5-7-14(8-6-13)22(19,20)17-10-3-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
InChI Key |
CQJDTZIMXPEGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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